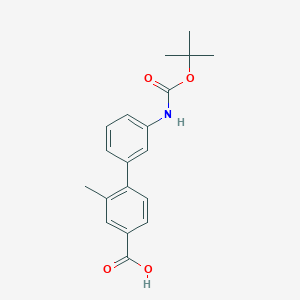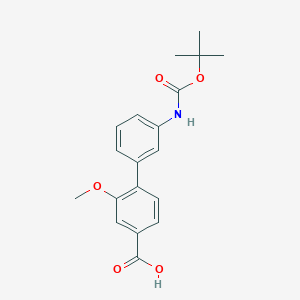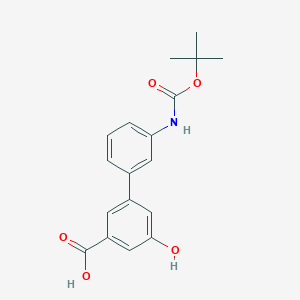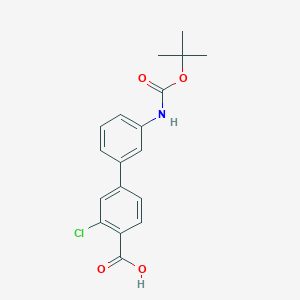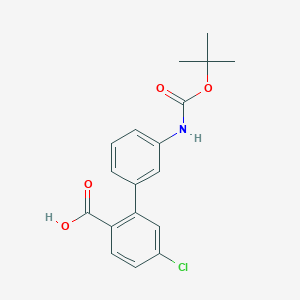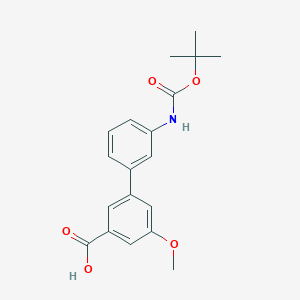
3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid (3-BOC-APB) is an organic compound with a molecular weight of 284.3 g/mol. It is a white crystalline solid that is soluble in polar solvents such as methanol and acetonitrile, and is insoluble in non-polar solvents such as hexane and ether. 3-BOC-APB is a common reagent used in organic synthesis and has a variety of applications in the pharmaceutical, biochemical, and biotechnological fields.
Applications De Recherche Scientifique
3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% is used in various scientific research applications, including peptide synthesis, peptide modification, and peptide mapping. It is also used in the synthesis of peptide-based drugs, such as adenosine triphosphate (ATP) analogs and peptide-based inhibitors of protein-protein interactions. In addition, 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% is used in the synthesis of peptide-based fluorescent probes and peptide-based affinity reagents.
Mécanisme D'action
3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% is an acid-labile protecting group, meaning it is stable in a neutral or basic environment but is easily cleaved in an acidic environment. In peptide synthesis, it is used to protect the side chains of amino acids from unwanted reactions. The protecting group can then be selectively removed by treatment with an acid, such as trifluoroacetic acid or hydrochloric acid.
Biochemical and Physiological Effects
3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% is not known to have any significant biochemical or physiological effects. It is used as a reagent in synthetic organic chemistry and is not intended for human or animal consumption.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% in lab experiments is that it is a relatively stable protecting group, allowing for the selective protection of amino acids in peptide synthesis. It is also relatively easy to remove, making it ideal for peptide mapping and peptide modification. The main limitation of using 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% is that it can be hydrolyzed in the presence of water, making it unsuitable for use in aqueous solutions.
Orientations Futures
The use of 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% in synthetic organic chemistry is expected to continue to increase in the future. Possible future directions include the development of new methods for the synthesis of peptide-based drugs, the use of 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% in the synthesis of peptide-based fluorescent probes, and the use of 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% in the synthesis of peptide-based affinity reagents. Additionally, research is being conducted to improve the stability of 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% in aqueous solutions, making it suitable for use in a variety of lab experiments.
Méthodes De Synthèse
3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-aminophenol with tert-butyl chloroformate to form 3-BOC-aminophenol. The second step involves the reaction of 3-BOC-aminophenol with 5-methoxybenzoyl chloride to form 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95%. Both reactions can be conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Propriétés
IUPAC Name |
3-methoxy-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-15-7-5-6-12(9-15)13-8-14(17(21)22)11-16(10-13)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXAGFUUZFSTCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Boc-aminophenyl)-5-methoxybenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412410.png)

![5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412426.png)
